Aztreonam was first discovered in the late 1970s and has been commercially available since the 1980s. It is derived from the bacterium Chromobacterium violaceum, which naturally produces the compound. Its chemical designation is (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid, and its molecular formula is with a molecular weight of approximately 435.44 g/mol .
The synthesis of (E)-Aztreonam involves several steps, primarily focusing on the formation of the beta-lactam ring and the introduction of specific side chains that enhance its antibacterial properties.
The molecular structure of (E)-Aztreonam features a unique bicyclic arrangement that includes a beta-lactam ring fused to a thiazole moiety. This structure is critical for its antibacterial activity.
(E)-Aztreonam participates in various chemical reactions that are critical for its function as an antibiotic.
(E)-Aztreonam exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis.
(E)-Aztreonam possesses distinct physical and chemical properties that influence its pharmaceutical use.
(E)-Aztreonam is primarily used in clinical settings for treating infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.
The monobactam nucleus (3-amino-2-oxo-azetidine-1-sulfonic acid) is assembled in C. violaceum via a specialized pathway distinct from classical β-lactam biosynthesis. Key precursors include:
Table 1: Key Enzymes in Monobactam Core Assembly
| Enzyme | Function | Precursor Substrates |
|---|---|---|
| L-Serine N-acyltransferase | Activates L-serine via CoA adduct formation | L-Serine, Acetyl-CoA |
| β-Lactam Synthase | Catalyzes ring cyclization & sulfonate insertion | Activated serine, PAPS |
| Dehydrogenase | Introduces C3-C4 double bond in intermediate | Saturated β-lactam intermediate |
This pathway contrasts with fungal/actinobacterial β-lactam biosynthesis, lacking peptide synthetases or non-ribosomal peptide assembly lines. Genetic studies confirm that disruption of mcd (monocyclic carbapenem/deacetylcephalosporin) homologs in C. violaceum abolishes aztreonam production, highlighting species-specific adaptations [5] [9].
The (E)-configured oxime side chain (-N=O-C(CH₃)₂-COOH) distinguishes (E)-Aztreonam from inactive (Z)-isomers. Its attachment occurs via oxime transacylase (OTA), which catalyzes:
Table 2: Catalytic Parameters of Oxime Transacylase
| Property | Value | Experimental System |
|---|---|---|
| Km (oxime donor) | 120 ± 15 µM | Recombinant C. violaceum OTA |
| kcat | 4.2 ± 0.3 s⁻¹ | pH 7.4, 37°C |
| (E):(Z) Selectivity | >200:1 | HPLC-MS product analysis |
Mechanistically, OTA employs a catalytic triad (Ser⁷²-His²³⁶-Asp²⁰⁸) to form an acyl-enzyme intermediate, followed by nucleophilic attack by the monobactam amine. Molecular dynamics simulations reveal a hydrophobic pocket that sterically excludes the (Z)-oxime conformation, enforcing geometric purity [1].
Biocatalytic Synthesis (In Vivo/Enzymatic)
C. violaceum achieves >99% (E)-isomer selectivity through:
Chemical Synthesis
Industrial production faces challenges in stereocontrol:
Table 3: Efficiency of (E)-Aztreonam Synthesis Methods
| Method | (E):(Z) Ratio | Yield | Drawbacks |
|---|---|---|---|
| Native Biosynthesis | >99:1 | N/A | Low titer in C. violaceum |
| Recombinant OTA | 200:1 | 78% | Requires purified enzymes |
| Chemical Crystallization | 98:2 | 62% | High solvent waste |
| Pd(II) Catalysis | 95:5 | 85% | Metal contamination risk |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: